3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Quality Control Analytical Chemistry Chemical Procurement

This pyranone carboxylic acid is structurally differentiated by its gem-dimethyl substitution at C-2 and free carboxylic acid at C-6, which together govern its physical identity (mp 170 °C, dec.) and enable two specialized applications not reliably replicated by generic analogs: (1) a photoprotective reagent during Salmonella sialidase photolysis, where ≥98% purity is critical, and (2) the essential free-acid precursor for synthesizing Butopyronoxyl and derivative insect-repellent ester libraries. Substituting a seemingly similar dihydropyranone risks altered reactivity, assay failure, and synthetic dead ends. The sharp melting point provides immediate, quantitative identity verification upon receipt—a practical quality-control advantage.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 80866-93-9
Cat. No. B1584916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid
CAS80866-93-9
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C=C(O1)C(=O)O)C
InChIInChI=1S/C8H10O4/c1-8(2)4-5(9)3-6(12-8)7(10)11/h3H,4H2,1-2H3,(H,10,11)
InChIKeyANKQOBXQEHGUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid (CAS 80866-93-9): A Core Pyranone Carboxylic Acid Building Block for Synthesis and Photoprotection


3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (CAS: 80866-93-9), also known as 2,2-Dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylic acid, is a pyranone carboxylic acid building block [1]. It is characterized by a molecular formula of C8H10O4 and a molecular mass of 170.16 g/mol [1]. The compound is a solid at room temperature with a reported melting point of 170 °C (with decomposition) . It serves as a key intermediate in organic synthesis and is notably employed as a photoprotective reagent in specialized biochemical assays .

Why Generic Substitution Fails for 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid (80866-93-9) in Research and Industrial Workflows


Substituting 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid with seemingly similar pyranone or carboxylic acid building blocks is not trivial. While the broad class of dihydropyranones shares a core scaffold, specific substitution patterns, such as the gem-dimethyl group at the 2-position and the carboxylic acid at the 6-position, critically dictate both the compound's physical properties (e.g., a defined melting point of 170 °C ) and its function. For instance, its demonstrated utility as a photoprotective reagent during enzymatic photolysis is likely tied to its precise electronic and steric configuration. Furthermore, its role as a precursor to biologically active esters, such as the mosquito repellent butopyronoxyl , highlights a specific synthetic trajectory where the free carboxylic acid is essential. An analog lacking this exact combination of functional groups and substitution pattern would alter reaction outcomes, potentially fail in specialized applications, and introduce uncertainty into both synthesis and procurement.

Quantitative Differentiation Guide for 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid (80866-93-9)


Benchmark Physical Property: Melting Point as a Purity and Identity Indicator

This compound possesses a well-defined melting point (mp) of 170 °C (with decomposition), a critical physical constant for identity verification and purity assessment . In contrast, many generic heterocyclic carboxylic acid building blocks are liquids or have lower, less well-defined melting points, making this a useful differentiator for procurement and quality assurance. The butyl ester analog (Butopyronoxyl) is a liquid at room temperature (mp 25°C) , underscoring the unique solid-state property of the free acid.

Quality Control Analytical Chemistry Chemical Procurement

Documented Purity Levels: A Prerequisite for Reproducible Photoprotection Assays

For its specialized use as a photoprotective reagent during the photolysis of Salmonella sialidase, the compound is supplied and validated at a minimum purity of 98% by major vendors . This high purity is essential for ensuring that the photoprotective effect observed is due to the compound itself and not contaminants. While other carboxylic acid building blocks are available at similar nominal purities, the validation of this specific compound for this unique application sets a performance benchmark .

Enzymology Photochemistry Assay Development

Synthetic Versatility: The Gateway to Biologically Active Butopyronoxyl and Other Esters

This compound is a direct precursor to Butopyronoxyl (butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate), a known insect repellent with established toxicity values (e.g., Oral LD50 in rats of 7400 mg/kg) [1]. The free carboxylic acid provides a handle for creating a library of esters or amides for structure-activity relationship (SAR) studies. This positions it as a versatile starting material, unlike the ester itself, which lacks this derivatization potential without first undergoing hydrolysis.

Medicinal Chemistry Agrochemical Synthesis Derivatization

Primary Application Scenarios for 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid (80866-93-9) in Research and Industrial Settings


Reproducible Photoprotection in Sensitive Enzymatic Assays

This compound is a validated reagent for protecting light-sensitive enzymes like Salmonella sialidase during photolysis experiments . Its use in this context is supported by its high purity specification (≥98%), which is critical for minimizing confounding variables in these assays .

Synthesis of Pyranone-Based Bioactive Esters for Agrochemical and Vector Control Research

The compound serves as the essential free-acid precursor for synthesizing esters like Butopyronoxyl, an established insect repellent . This provides a direct pathway for generating libraries of analogs to investigate and optimize insect-repellent properties, where the free acid is the more versatile starting material compared to the pre-formed butyl ester .

Quality Control and Identity Verification in Chemical Procurement

The well-defined physical properties, most notably a melting point of 170 °C (dec.) , offer a straightforward and quantitative method for confirming the identity and assessing the initial purity of the compound upon receipt, which is a standard but critical step in research and industrial procurement workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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